Cas no 23432-40-8 (6-Methylquinolin-4-ol)

6-Methylquinolin-4-ol structure
6-Methylquinolin-4-ol structure
Product Name:6-Methylquinolin-4-ol
CAS No:23432-40-8
MF:C10H9NO
MW:159.184562444687
MDL:MFCD00272343
CID:276302
PubChem ID:329773334
Update Time:2025-04-19

6-Methylquinolin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 6-Methylquinolin-4-ol
    • 4-Hydroxy-6-methylquinoline
    • 4-Quinolinol, 6-methyl-
    • 6-methyl-1H-quinolin-4-one
    • 6-Methyl-(1H)-quinolin-4-one
    • 6-methyl-4(1H)-quinolinone
    • 6-methyl-4(1H)-quinolone
    • 6-methyl-4-quinolinol
    • 6-methyl-4-quinolinol(SALTDATA: FREE)
    • 6-methyl-4-quinolone
    • 6-methyl-quinolin-4-ol
    • AC1L5TTU
    • KUC100212
    • NSC82351
    • 6-methylquinolin-4(1H)-one
    • MLS000517807
    • 6-Methylquinoline-4(1H)-one
    • 4(1H)-Quinolinone, 6-methyl-
    • PJEUKNUOCWNERE-UHFFFAOYSA-N
    • HMS3338P12
    • KUC100212N
    • HMS2212P15
    • QU018
    • DTXSID30292411
    • FT-0647361
    • YAA43240
    • DS-13102
    • A878244
    • SB67749
    • CHEMBL1542315
    • NSC-82351
    • AKOS002337273
    • SY013370
    • 23432-40-8
    • FT-0618668
    • C74209
    • SCHEMBL5539379
    • AMY13687
    • F3222-3754
    • NSC 82351
    • ETHYLTRI-N-PROPYLAMMONIUMIODIDE
    • 4-Hydroxy-6-methylquinoline, AldrichCPR
    • 4-Quinolinol,6-methyl; 6-methyl-4-quinolinol;
    • 97545-52-3
    • AB05625
    • MFCD00272343
    • AKOS001776845
    • SMR000129052
    • J-650132
    • CS-W004523
    • 6-methyl-1,4-dihydroquinolin-4-one
    • STL352805
    • MDL: MFCD00272343
    • Inchi: 1S/C10H9NO/c1-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-6H,1H3,(H,11,12)
    • InChI Key: PJEUKNUOCWNERE-UHFFFAOYSA-N
    • SMILES: O=C1C=CNC2C=CC(C)=CC=21

Computed Properties

  • Exact Mass: 159.06847
  • Monoisotopic Mass: 159.068
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 0.9
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Color/Form: Not available
  • Density: 1.15
  • Melting Point: Not available
  • Boiling Point: 290.3℃/760mmHg
  • Flash Point: 131.4°C
  • Refractive Index: 1.584
  • PSA: 33.12
  • LogP: 2.24880
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

6-Methylquinolin-4-ol Security Information

  • Symbol: GHS05 GHS07
  • Signal Word:Danger
  • Hazard Statement: H302-H318
  • Warning Statement: P280-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-41
  • Safety Instruction: 26-39
  • Hazardous Material Identification: Xn
  • Storage Condition:Sealed in dry,Room Temperature

6-Methylquinolin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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¥3719.09 2023-11-14
Fluorochem
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£27.00 2022-03-01
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£58.00 2022-03-01
Fluorochem
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£214.00 2022-03-01
Fluorochem
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£327.00 2022-03-01
TRC
M321560-10mg
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$ 50.00 2022-06-04
TRC
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50mg
$ 65.00 2022-06-04
TRC
M321560-100mg
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100mg
$ 80.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M38110-250mg
4-Hydroxy-6-methylquinoline
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¥44.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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¥145.0 2024-07-19

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